molecular formula C13H20N2 B13496669 N-methyl-N-(piperidin-2-ylmethyl)aniline

N-methyl-N-(piperidin-2-ylmethyl)aniline

Cat. No.: B13496669
M. Wt: 204.31 g/mol
InChI Key: IWLZJGQBGKKYCM-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-2-ylmethyl)aniline: is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline and piperidine, featuring a piperidine ring attached to an aniline moiety through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-2-ylmethyl)aniline can be achieved through several methods:

    Reductive Amination: One common method involves the reductive amination of N-methylaniline with 2-piperidinemethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid.

    N-Alkylation: Another approach is the N-alkylation of N-methylaniline with 2-chloromethylpiperidine. This reaction can be carried out using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Reduced amine products

    Substitution: Functionalized piperidine derivatives

Scientific Research Applications

N-methyl-N-(piperidin-2-ylmethyl)aniline is a chemical compound with applications in scientific research, particularly as an intermediate in the synthesis of complex molecules.

Scientific Research Applications
*this compound serves as an intermediate in the synthesis of complex molecules. Other compounds with similar structural features, such as 2-Piperidin-1-ylmethyl-aniline, are utilized in pharmaceutical development, organic synthesis, material science, biochemical research, and agricultural chemistry . Specifically, they are key intermediates in synthesizing pharmaceuticals, especially drugs targeting neurological disorders . They are also employed in creating complex molecules for diverse applications and in formulating advanced materials like polymers and coatings . Additionally, they are used in studying enzyme interactions, cellular processes, and in developing agrochemicals .

Due to the limited information retrieved about "this compound," research on related compounds and aniline derivatives can provide insights into its potential applications:

  • Pharmaceutical Development: Aniline derivatives are crucial in synthesizing pharmaceuticals, particularly for neurological disorders . Anilines with hydrophilic or water-solubilizing moieties are well-tolerated in certain binding regions, improving inhibitory activities .
  • Organic Synthesis: These compounds are used in organic chemistry to create complex molecules for various applications .
  • Material Science: They are also used to formulate advanced materials like polymers and coatings, enhancing their properties .
  • Biochemical Research: Researchers use them to study enzyme interactions and cellular processes, offering insights into biological mechanisms and potential therapeutic targets .
  • Agricultural Chemistry: Aniline derivatives are used in developing agrochemicals, contributing to more effective pesticides and herbicides .
  • Synthesis of Quinazolinone Derivatives: An efficient synthetic procedure has been developed for synthesizing quinazolin-4(3H)-one derivatives, which exhibit anti-inflammatory activity .

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(piperidin-3-ylmethyl)aniline
  • N-ethyl-2-methyl-N-(piperidin-4-ylmethyl)aniline
  • N-methylaniline

Uniqueness

N-methyl-N-(piperidin-2-ylmethyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

N-Methyl-N-(piperidin-2-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

This compound, with the molecular formula C13H20N2C_{13}H_{20}N_2, features a piperidine ring that is crucial for its biological interactions. The structure allows for various substitutions that can enhance or modify its biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

  • Binding Affinity : The piperidine moiety enhances binding to target proteins, influencing biological pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, which may lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study evaluated various piperidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that these compounds often possess moderate to good antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains .

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that structural modifications can significantly impact the antimicrobial efficacy of the compound.

Antitubercular Activity

This compound has been investigated for its potential antitubercular activity. Piperidine derivatives have shown promise against Mycobacterium tuberculosis, particularly through inhibition of the enoyl-acyl carrier protein reductase enzyme, which is crucial for mycolic acid synthesis in bacterial cell walls .

Case Studies

  • Study on Antitubercular Activity : A recent study highlighted the effectiveness of piperidine derivatives in inhibiting M. tuberculosis with IC50 values indicating significant potency compared to existing treatments .
  • SAR Studies : Structure-activity relationship studies have demonstrated that specific substitutions on the piperidine ring enhance binding affinity and biological activity, leading to the development of more effective therapeutic agents .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)aniline

InChI

InChI=1S/C13H20N2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12/h2-4,8-9,12,14H,5-7,10-11H2,1H3

InChI Key

IWLZJGQBGKKYCM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

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